molecular formula C18H14O5 B12710355 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- CAS No. 137988-12-6

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)-

Cat. No.: B12710355
CAS No.: 137988-12-6
M. Wt: 310.3 g/mol
InChI Key: WIZXGOPTWBZLCR-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with acetyloxy and methylphenoxy substituents. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4H-1-benzopyran-4-one with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyloxy group. The subsequent step involves the etherification of the resulting intermediate with 4-methylphenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or methylphenoxy positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or ethers.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)-
  • 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-
  • 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methoxyphenoxy)-

Uniqueness

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyloxy and methylphenoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

137988-12-6

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[3-(4-methylphenoxy)-4-oxochromen-7-yl] acetate

InChI

InChI=1S/C18H14O5/c1-11-3-5-13(6-4-11)23-17-10-21-16-9-14(22-12(2)19)7-8-15(16)18(17)20/h3-10H,1-2H3

InChI Key

WIZXGOPTWBZLCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C

Origin of Product

United States

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